molecular formula C16H22ClN5 B1437412 2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride CAS No. 2173099-17-5

2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride

Cat. No. B1437412
M. Wt: 319.83 g/mol
InChI Key: NSQSZLDGMAPRLF-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative, which is a class of compounds that have been employed in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Scientific Research Applications

    Crystal Structure Analysis

    • Field : Crystallography .
    • Application : The compound has been used in the study of crystal structures .
    • Method : The compound was fully crystallized and characterized on the basis of elemental analysis, X-ray crystallography, and spectroscopic techniques .
    • Results : The molecule was found to be non-planar with the benzene and pyridine rings being inclined to one another .

    Antibacterial Study

    • Field : Microbiology .
    • Application : The compound has been synthesized and its antibacterial properties have been studied .
    • Method : The compound was derived from ortho-toluylchloride and 2-amino-4-picoline, and its antibacterial activity was evaluated .
    • Results : The compound showed antibacterial activity towards gram-positive and gram-negative bacteria .

    Synthesis of Novel Heterocyclic Compounds

    • Field : Organic Chemistry .
    • Application : The compound has been used in the synthesis of novel heterocyclic compounds .
    • Method : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
    • Results : The synthesized compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .

    Pharmaceutical Industry

    • Field : Pharmacology .
    • Application : Compounds containing thiourea moieties have been used extensively and commercially as potential therapeutic agents, antibacterial, anti-HIV, anticancer drugs, and antidepressants .
    • Method : The compound was derived from ortho-toluylchloride and 2-amino-4-picoline .
    • Results : The compound shows antibacterial activity towards gram positive and gram negative bacteria .

    Agrochemical Industry

    • Field : Agrochemistry .
    • Application : Compounds containing thiourea moieties have been used extensively and commercially as herbicides, fungicides and insecticides agents in the agrochemical industries .
    • Method : The compound was derived from ortho-toluylchloride and 2-amino-4-picoline .
    • Results : The compound shows antibacterial activity towards gram positive and gram negative bacteria .
  • Catalysis
    • Field : Chemistry .
    • Application : Compounds containing pyridine moieties have been used as catalysts in various chemical reactions .
    • Method : The compound was derived from ortho-toluylchloride and 2-amino-4-picoline .
    • Results : The compound showed catalytic activity in various chemical reactions .

properties

IUPAC Name

2-methyl-N-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5.ClH/c1-11-5-7-18-15(8-11)21-16-9-14(19-12(2)20-16)13-4-3-6-17-10-13;/h5,7-9,13,17H,3-4,6,10H2,1-2H3,(H,18,19,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQSZLDGMAPRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NC(=NC(=C2)C3CCCNC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
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2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
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2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
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2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride
Reactant of Route 6
2-Methyl-n-(4-methylpyridin-2-yl)-6-piperidin-3-ylpyrimidin-4-amine hydrochloride

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